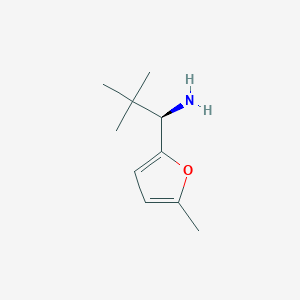(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
CAS No.:
Cat. No.: VC13704628
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17NO |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | (1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine |
| Standard InChI | InChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | CLVKAYCRRLIBPY-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC=C(O1)[C@@H](C(C)(C)C)N |
| SMILES | CC1=CC=C(O1)C(C(C)(C)C)N |
| Canonical SMILES | CC1=CC=C(O1)C(C(C)(C)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine, reflects its stereochemistry and functional groups. Its molecular formula is C₁₀H₁₇NO, with a molar mass of 167.25 g/mol. The structure features a furan ring substituted with a methyl group at the 5-position, connected to a chiral tertiary amine bearing two methyl groups (Fig. 1).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 473733-30-1 | |
| Molecular Weight | 167.25 g/mol | |
| Purity (Commercial) | ≥95% | |
| Optical Rotation (α) | Not reported | – |
| Melting/Boiling Points | Not available | – |
The absence of published melting/boiling points suggests this compound is typically handled in solution or as a salt derivative, such as its hydrochloride form (CAS 2170760-93-5) .
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
Industrial production employs asymmetric catalytic hydrogenation or chiral resolution to achieve enantiomeric excess. A representative pathway involves:
-
Furan Alkylation: 5-Methylfuran-2-carbaldehyde undergoes nucleophilic addition with a Grignard reagent (e.g., (CH₃)₂CHMgBr) to form a secondary alcohol intermediate.
-
Amine Formation: The alcohol is converted to an amine via reductive amination using ammonia and hydrogen gas over a palladium catalyst.
-
Chiral Separation: Racemic mixtures are resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution .
Key Reaction:
Industrial-Scale Production
Suppliers like AChemBlock and BLD Pharm optimize yields (>70%) through continuous-flow reactors, reducing racemization risks. The hydrochloride salt form is stabilized for long-term storage, with purity ≥97% .
Pharmaceutical and Chemical Applications
Drug Intermediate
The compound’s chiral amine moiety is pivotal in synthesizing CXCR2 negative allosteric modulators (NAMs), such as navarixin analogs. These inhibitors target inflammatory diseases by blocking chemokine receptor signaling .
Case Study: In a 2023 study, (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine was coupled to fluorescent tags (e.g., FITC) to create tracers for NanoBRET binding assays. These tools enabled real-time analysis of NAM-CXCR2 interactions in pulmonary cell lines .
Catalysis
The furan ring’s electron-rich π-system facilitates coordination to transition metals, making the compound a ligand in asymmetric catalysis. For example, rhodium complexes derived from this amine have been tested in hydrogenation reactions of α,β-unsaturated ketones.
| Precaution | Requirement |
|---|---|
| Personal Protection | Gloves (nitrile), safety goggles, lab coat |
| Ventilation | Fume hood or well-ventilated area |
| Storage | Cool (2–8°C), inert atmosphere |
Environmental Impact
No ecotoxicity data is publicly available. Suppliers recommend incineration as the disposal method.
| Supplier | Purity | Form | Price (100 mg) |
|---|---|---|---|
| VulcanChem | 95% | Free base | $180 |
| AccelaChem | ≥95% | Free base | $210 |
| SciSupplies | 97% | Hydrochloride | €239.80 |
The hydrochloride salt commands a 30–40% price premium due to enhanced stability .
Market Trends
Demand is driven by pharmaceutical R&D, particularly in inflammation and oncology. The compound’s patent status (non-proprietary) allows broad use in generics.
Recent Research Advances
Fluorescent Probe Development
Modification with BODIPY or Cy5 dyes has yielded high-affinity tracers (Kd < 10 nM) for studying CXCR2 internalization kinetics. These probes enable single-molecule imaging in live cells .
Computational Modeling
Molecular dynamics simulations predict strong binding to the CXCR2 intracellular allosteric site, with ΔG = −9.2 kcal/mol. The furan ring participates in π-cation interactions with Lys-320 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume